molecular formula C11H15ClO3S B13615888 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13615888
M. Wt: 262.75 g/mol
InChI Key: CZCWGATUZZJNQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride
  • 2-(3-Methylphenoxy)ethane-1-sulfonyl chloride
  • 2-(3-Ethylphenoxy)ethane-1-sulfonyl chloride

Uniqueness

2-(3-Isopropylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-(3-propan-2-ylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-9(2)10-4-3-5-11(8-10)15-6-7-16(12,13)14/h3-5,8-9H,6-7H2,1-2H3

InChI Key

CZCWGATUZZJNQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCS(=O)(=O)Cl

Origin of Product

United States

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